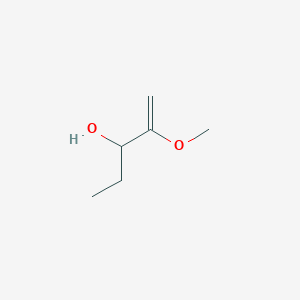
2-Methoxypent-1-en-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxypent-1-en-3-ol is an organic compound with the molecular formula C6H12O2 It is a member of the enol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methoxypent-1-en-3-ol can be synthesized through several methods. One common approach involves the reaction of 2-methoxy-3-pentanone with a reducing agent such as sodium borohydride (NaBH4) under mild conditions. The reaction typically proceeds at room temperature and yields the desired enol as the primary product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-methoxy-3-pentyn-1-ol using a palladium catalyst. This method is advantageous due to its high yield and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxypent-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-methoxypent-1-en-3-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield 2-methoxypentanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: 2-Methoxypent-1-en-3-one.
Reduction: 2-Methoxypentanol.
Substitution: 2-Methoxypent-1-en-3-yl chloride.
Aplicaciones Científicas De Investigación
2-Methoxypent-1-en-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism by which 2-Methoxypent-1-en-3-ol exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxypentanol: Similar in structure but lacks the double bond.
2-Methoxypent-1-en-3-one: An oxidized form of 2-Methoxypent-1-en-3-ol.
2-Methoxypent-1-en-3-yl chloride: A substituted derivative with a chloride group.
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Propiedades
Número CAS |
918944-45-3 |
|---|---|
Fórmula molecular |
C6H12O2 |
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
2-methoxypent-1-en-3-ol |
InChI |
InChI=1S/C6H12O2/c1-4-6(7)5(2)8-3/h6-7H,2,4H2,1,3H3 |
Clave InChI |
DFTUMDVKVQNPFM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=C)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















